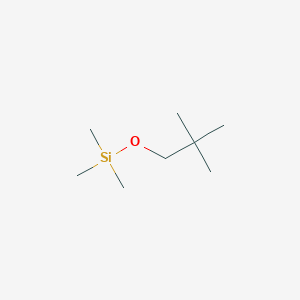
Silane, (2,2-dimethylpropoxy)trimethyl-
Cat. No. B091802
Key on ui cas rn:
18246-63-4
M. Wt: 160.33 g/mol
InChI Key: CFUAMMVVJMPPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05142081
Procedure details


1 mole of neopentyl alcohol and 1.5 moles of trimethylchlorosilane together with 0.0005 moles of tetra-n-butyl ammonium bromide were heated under reflux (54°-100° C.) until the IR spectrum did not show an OH band. The product was worked up by fractional distillation at normal pressure.



[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH3:7][Si:8]([CH3:11])([CH3:10])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:3][C:2]([CH3:5])([CH3:4])[CH2:1][O:6][Si:8]([CH3:11])([CH3:10])[CH3:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
1.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
0.0005 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
[Compound]
|
Name
|
OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux (54°-100° C.) until the IR spectrum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was worked up by fractional distillation at normal pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CO[Si](C)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
